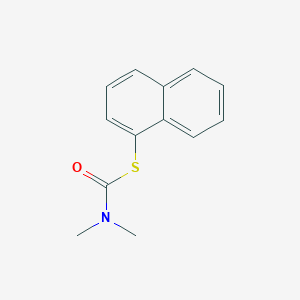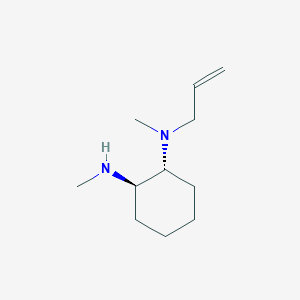
(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine is an organic compound with a unique structure that includes a cyclohexane ring substituted with two amine groups and an allyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane-1,2-diamine.
Alkylation: The diamine is subjected to alkylation using prop-2-en-1-yl halide under basic conditions to introduce the allyl group.
Methylation: The resulting product is then methylated using methyl iodide in the presence of a base to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the alkylation and methylation steps.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the compound can result in the saturation of the allyl group to form a propyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products:
Epoxides: From oxidation of the allyl group.
Propyl Derivatives: From reduction of the allyl group.
Substituted Amines: From nucleophilic substitution reactions.
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its bidentate nature.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Receptor Binding: Its structure allows it to interact with biological receptors, influencing cellular processes.
Medicine:
Drug Development: The compound’s ability to modulate biological pathways makes it a potential lead compound for the development of new therapeutics.
Diagnostics: It can be used in the design of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine exerts its effects involves:
Molecular Targets: The compound can target enzymes, receptors, and other proteins, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2-diamine: The parent compound without the allyl and methyl groups.
N,N-Dimethylcyclohexane-1,2-diamine: A similar compound lacking the allyl group.
N-Allylcyclohexane-1,2-diamine: A compound with the allyl group but without the methyl groups.
Uniqueness:
Structural Features: The combination of the allyl and methyl groups on the cyclohexane ring provides unique steric and electronic properties.
Reactivity: The presence of both allyl and methyl groups influences the compound’s reactivity and interaction with other molecules.
Applications: Its unique structure allows for diverse applications in various fields, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
67198-25-8 |
|---|---|
Molekularformel |
C11H22N2 |
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
(1R,2R)-1-N,2-N-dimethyl-2-N-prop-2-enylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C11H22N2/c1-4-9-13(3)11-8-6-5-7-10(11)12-2/h4,10-12H,1,5-9H2,2-3H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
MIMIUTJGEKNPLP-GHMZBOCLSA-N |
Isomerische SMILES |
CN[C@@H]1CCCC[C@H]1N(C)CC=C |
Kanonische SMILES |
CNC1CCCCC1N(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
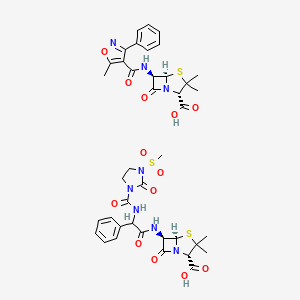
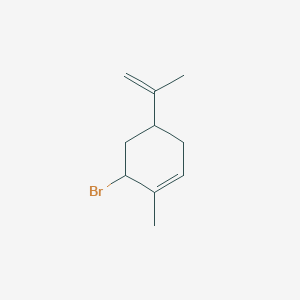
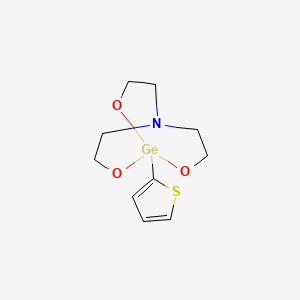
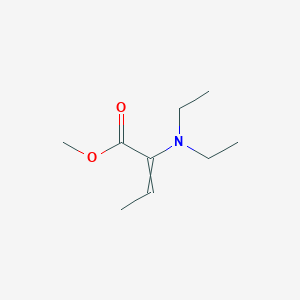
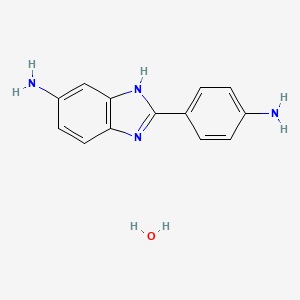

![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
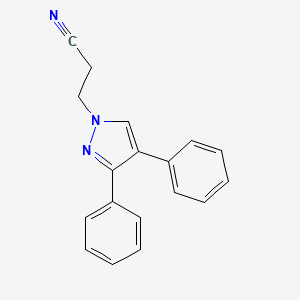
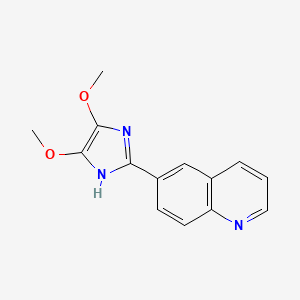
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
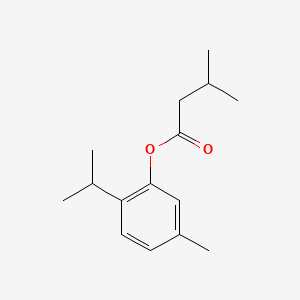
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
